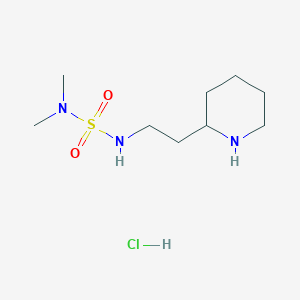

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride

説明

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride, also known as DMPS, is an organo-sulfur compound that has been used in scientific research and laboratory experiments for decades. DMPS is a water-soluble compound with a wide range of applications in organic and inorganic chemistry, biochemistry, and pharmacology. It is often used as an antioxidant, chelating agent, and for its ability to bind to heavy metals. DMPS has been studied for its potential therapeutic effects, including its ability to reduce oxidative stress, improve cognitive function, and protect against toxic heavy metals.

科学的研究の応用

Enantioselective Cycloaddition Reactions

A study presented a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with good yield, high diastereo- and enantioselectivity. This was achieved through an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, marking the first report of such a cycloaddition reaction between cyclic N-sulfonylimines and ynones (Yong Liu et al., 2013).

Photodegradation and Molecular Docking Study

Another study focused on Clopamide, a diuretic drug, and its phototransformation, investigating potential photosensitizing effects and the impact of light on its pharmacological action. Although not directly mentioning N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride, the methodologies and analytical techniques used in this study could be relevant for researchers studying similar compounds (Anamika Gupta et al., 2022).

Antiviral and Anticancer Activity

Research on new 4-iminohydantoin sulfamide derivatives revealed antiviral and anticancer activities, highlighting the potential of sulfamide-based compounds in therapeutic applications. Specifically, certain sulfamides showed efficacy against Human cytomegalovirus and demonstrated significant anticancer activity (Y. Kornii et al., 2021).

Supramolecular Complexes

A study applied crystal engineering principles to create organic co-crystals and salts of sulfadiazine and pyridines, using principles that could be applied to similar compounds like N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride. This research offers insights into the structural and bonding characteristics of sulfamide compounds (E. Elacqua et al., 2013).

Preparation of Boronated Heterocyclic Compounds

A method was described for synthesizing o-carborane substituted tetrahydroisoquinolines containing a polar functional group such as sulfamide on the nitrogen atom of the piperidine ring. This study highlights the chemical versatility and the potential for developing novel compounds for medical applications, such as targeting melanoma cells (C. Lee et al., 2008).

Synthesis of Biologically Active Derivatives

Research on the synthesis of biologically active derivatives of sulfonamides bearing a piperidine nucleus revealed promising bioactivity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. Such studies underscore the potential of sulfamide and piperidine-based compounds in developing therapeutic agents (H. Khalid et al., 2013).

特性

IUPAC Name |

2-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9;/h9-11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEZMUNLXYQECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

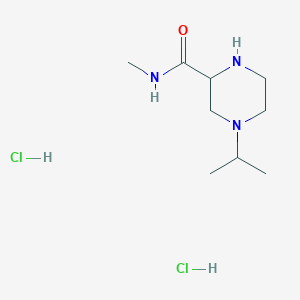

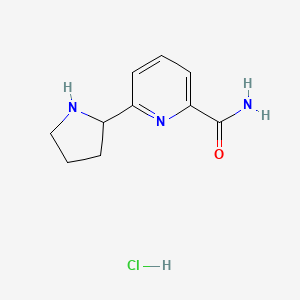

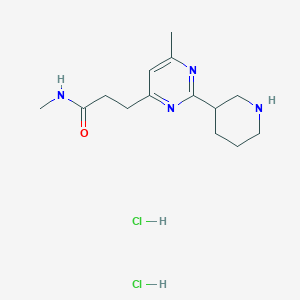

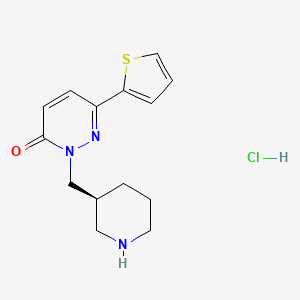

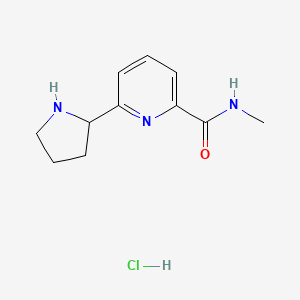

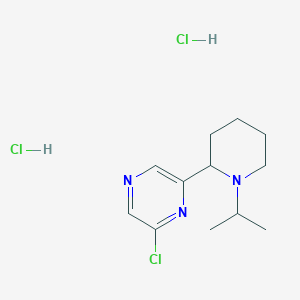

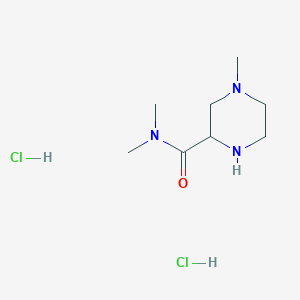

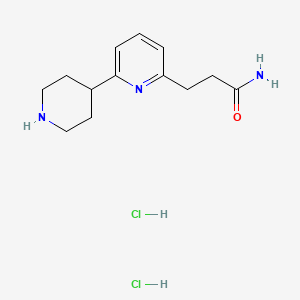

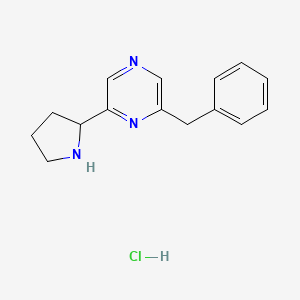

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B1402547.png)

![3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride](/img/structure/B1402553.png)

![[5-Iodo-4-(1-isopropyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402562.png)

![N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B1402563.png)

![N-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-ylmethyl)-acetamide dihydrochloride](/img/structure/B1402564.png)